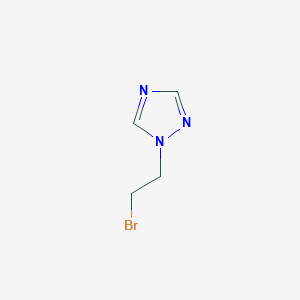

1-(2-Bromoethyl)-1H-1,2,4-triazole

Overview

Description

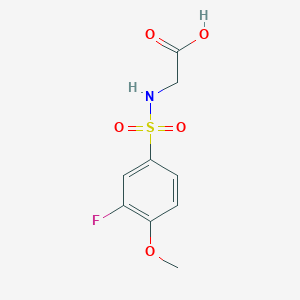

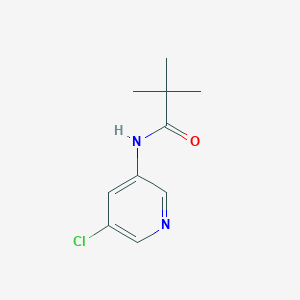

1-(2-Bromoethyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole ring is a common motif in medicinal chemistry due to its resemblance to the diazole moiety of the adenine ring in DNA, which allows it to interact with biological targets.

Synthesis Analysis

The synthesis of 1-(2-Bromoethyl)-1H-1,2,4-triazole and related compounds can be achieved through various synthetic routes. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF can produce 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process . Although this method pertains to 1,2,3-triazoles, similar strategies could potentially be adapted for the synthesis of 1,2,4-triazoles. Additionally, the synthesis of 4,5-dibromo-1H-1,2,3-triazoles and their subsequent reactions to introduce substituents at various positions on the triazole ring have been described, which could provide insights into analogous reactions for 1,2,4-triazoles .

Molecular Structure Analysis

The molecular structure of 1-(2-Bromoethyl)-1H-1,2,4-triazole would consist of a 1,2,4-triazole ring substituted with a 2-bromoethyl group at the 1-position. The presence of bromine in the molecule suggests potential reactivity due to the bromine's ability to participate in various chemical reactions, such as nucleophilic substitution or coupling reactions.

Chemical Reactions Analysis

Compounds similar to 1-(2-Bromoethyl)-1H-1,2,4-triazole can undergo a variety of chemical reactions. For example, brominated triazoles can be used in Suzuki cross-coupling reactions to synthesize trisubstituted triazoles . Bromine atoms can also be displaced in reactions with organolithium compounds, leading to further functionalization of the triazole ring . These reactions highlight the versatility of brominated triazoles in organic synthesis.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(2-Bromoethyl)-1H-1,2,4-triazole are not detailed in the provided papers, we can infer that the presence of the bromoethyl group would influence the compound's boiling point, density, and solubility. Bromine's heavy atomic weight would contribute to a higher molecular weight and potentially increase the boiling point compared to unsubstituted triazoles. The compound's solubility in organic solvents might be good due to the presence of the alkyl chain, which could increase its lipophilicity.

Scientific Research Applications

-

Pharmaceutical Synthesis

- (2-Bromoethyl)benzene plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents .

- In a recent study, researchers utilized (2-Bromoethyl)benzene as a reactant to synthesize small β-peptidomimetics .

- The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol .

- This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98% .

- The resulting compound served as a key intermediate in the production of β-peptidomimetics .

-

Intermediate Compound

- (2-Bromoethyl)benzene is widely used as an intermediate compound in various industries .

- It serves as a crucial starting material for the production of several beta-phenethyl derivatives, pharmaceuticals, fragrances, and other fine chemicals .

- In the pharmaceutical industry, (2-Bromoethyl)benzene plays a vital role in the synthesis of various medicinal compounds .

- It acts as a building block for the development of drugs used to treat different medical conditions .

-

Fragrance Industry

-

Fine Chemicals

-

Pharmaceutical Synthesis

- (2-Bromoethyl)benzene plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents .

- In a recent study, researchers utilized (2-Bromoethyl)benzene as a reactant to synthesize small β-peptidomimetics .

- The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol .

- This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98% .

- The resulting compound served as a key intermediate in the production of β-peptidomimetics .

-

Intermediate Compound

- (2-Bromoethyl)benzene is widely used as an intermediate compound in various industries .

- It serves as a crucial starting material for the production of several beta-phenethyl derivatives, pharmaceuticals, fragrances, and other fine chemicals .

- In the pharmaceutical industry, (2-Bromoethyl)benzene plays a vital role in the synthesis of various medicinal compounds .

- It acts as a building block for the development of drugs used to treat different medical conditions .

-

Fragrance Industry

-

Fine Chemicals

properties

IUPAC Name |

1-(2-bromoethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBNLOPLTPPUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-1H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1345256.png)

![1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1345259.png)

![ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B1345262.png)

![tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1345280.png)